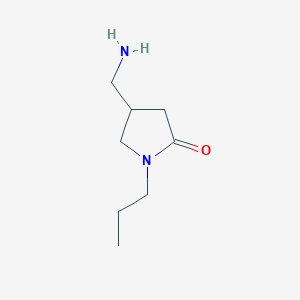

4-(Aminomethyl)-1-propylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-propylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-2-3-10-6-7(5-9)4-8(10)11/h7H,2-6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAXYKXNUJBENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Aminomethyl 1 Propylpyrrolidin 2 One and Chiral Analogues

Enantioselective Synthesis Strategies for Pyrrolidin-2-one Architectures

Enantioselective synthesis is paramount for accessing specific stereoisomers of pyrrolidin-2-one derivatives. The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, methods that can selectively produce one enantiomer over the other are of significant interest in medicinal chemistry and drug development. Key strategies include leveraging the chiral pool, employing asymmetric catalysis, and utilizing modern technologies like flow chemistry. nih.govacs.orgnih.govrsc.org

Chiral Pool Synthesis Utilizing Natural Precursors (e.g., Proline, Glutamic Acid)

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.com For the synthesis of chiral pyrrolidin-2-ones, amino acids such as L-proline and L-glutamic acid are particularly valuable precursors due to their inherent chirality and functional groups that can be chemically manipulated. acs.orgacs.org

L-proline, with its cyclic structure, serves as a direct template for the pyrrolidine (B122466) ring. researchgate.net Synthetic routes often involve the reduction of the carboxylic acid group to an alcohol, followed by further functionalization. nih.gov For instance, (S)-prolinol, derived from the reduction of L-proline, is a common starting material for various pyrrolidine-containing drugs. nih.gov

L-glutamic acid is another versatile precursor. acs.org Its open-chain structure allows for cyclization to form the pyroglutamic acid ring, a key intermediate in the synthesis of many substituted pyrrolidin-2-ones. acs.orgnih.gov The synthesis of 2-pyrrolidone from glutamic acid can proceed through dehydration to pyroglutamic acid, followed by hydrogenation and decarbonylation. researchgate.net This approach has been used to chirospecifically synthesize various pyrrolidine derivatives. acs.org

Table 1: Comparison of Natural Precursors for Chiral Pyrrolidin-2-one Synthesis

| Precursor | Key Advantages | Common Intermediates |

|---|---|---|

| L-Proline | - Pre-existing pyrrolidine ring- Readily available and inexpensive | (S)-Prolinol |

| L-Glutamic Acid | - Versatile for introducing substituents- Can be cyclized to form the core ring | Pyroglutamic acid |

Asymmetric Catalysis in Pyrrolidin-2-one Ring Formation

Asymmetric catalysis offers a highly efficient method for constructing chiral pyrrolidin-2-one rings from achiral or racemic starting materials. nih.govrsc.org This approach relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high excess.

Various catalytic systems have been developed for the asymmetric synthesis of pyrrolidines. nih.gov Organocatalysis, in particular, has emerged as a powerful tool. nih.gov Chiral catalysts derived from proline and other pyrrolidine-based structures can effectively catalyze reactions such as Michael additions and aldol (B89426) reactions to form the pyrrolidin-2-one ring with high enantioselectivity. nih.govacs.org For example, diarylprolinol silyl (B83357) ethers have been successfully used for the asymmetric functionalization of aldehydes, a key step in building the pyrrolidinone scaffold. nih.gov

Metal-based catalysts have also been employed. For instance, a chiral synthesis of (R)-4-propyl-pyrrolidin-2-one has been reported using an asymmetric Michael addition catalyzed by a Nickel(II) complex with a chiral ligand. google.comgoogle.com This reaction between 1-nitropent-1-ene (B1505642) and diethylmalonate proceeds with high stereocontrol to yield a chiral nitro malonate derivative, which is then converted to the target pyrrolidin-2-one. google.comgoogle.com

Flow Chemistry Applications in Pyrrolidin-2-one Intermediate Production

Flow chemistry, or continuous flow synthesis, has gained significant traction in pharmaceutical manufacturing due to its numerous advantages over traditional batch processing. chemicalindustryjournal.co.ukasynt.com These benefits include enhanced safety, better process control, and easier scalability. asynt.comaurigeneservices.com In the context of pyrrolidin-2-one synthesis, flow chemistry can be applied to the production of key intermediates, leading to more efficient and reproducible processes. rsc.orgresearchgate.net

The continuous nature of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for achieving high yields and selectivities in sensitive chemical transformations. aurigeneservices.com This level of control is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. The production of active pharmaceutical ingredients (APIs) and their precursors can be significantly improved using continuous-flow methodologies. nih.gov

Elaboration of the Pyrrolidin-2-one Ring System through Selective Chemical Transformations

Once the pyrrolidin-2-one core is established, further chemical transformations are necessary to introduce the desired substituents at specific positions. These selective transformations are critical for elaborating the basic ring system into the final target molecule, 4-(aminomethyl)-1-propylpyrrolidin-2-one. acs.orgnih.govgoogle.com

Selective functionalization of the pyrrolidin-2-one ring can be achieved through a variety of reactions. rsc.orgresearchgate.net For example, alkylation at the nitrogen atom is a common step to introduce the N-propyl group. google.com Functionalization at the C4 position to introduce the aminomethyl group often requires multi-step sequences involving the creation of a suitable electrophilic or nucleophilic handle at that position.

Ring-contraction strategies have also been developed for the synthesis of pyrrolidin-2-ones from larger ring systems like piperidines. rsc.orgresearchgate.net These methods involve a cascade of reactions that selectively cleave and reform C-N and C-C bonds to yield the desired five-membered lactam. researchgate.net

Preparation of Precursors and Key Intermediates for this compound

The synthesis of this compound relies on the preparation of key precursors and intermediates that contain the necessary carbon skeleton and functional groups. nih.govnih.gov

Synthesis of N-Propylpyrrolidin-2-one Precursors

For instance, (R)-4-propyl-pyrrolidin-2-one is a key intermediate in the synthesis of certain antiepileptic drugs. google.com One patented process for its preparation involves an enzymatic conversion of dimethyl 3-propyl pentanedioate, followed by amidation, Hofmann rearrangement, and cyclization. google.com Another approach involves the asymmetric Michael addition using a chiral nickel catalyst. google.com These methods highlight the importance of developing efficient and stereoselective routes to these key building blocks.

Introduction of the Aminomethyl Moiety and Stereochemical Control

The synthesis of this compound and its chiral analogues presents a significant challenge, primarily centered on the stereocontrolled installation of the C4 substituent. Direct functionalization of the 1-propylpyrrolidin-2-one (B1362714) ring at the C4 position is often inefficient. Consequently, advanced synthetic strategies typically involve the construction of the pyrrolidinone ring from acyclic precursors where the aminomethyl group, or a precursor moiety, is introduced with simultaneous control of the stereochemistry at the C4 position. The most prevalent methods rely on the conjugate addition to α,β-unsaturated systems, followed by reductive cyclization, or the use of chiral auxiliaries to direct diastereoselective transformations.

A primary and extensively studied strategy involves the use of nitromethane (B149229) as a synthetic equivalent of the aminomethyl group. This approach is based on a Michael addition of nitromethane to an α,β-unsaturated ester, such as an (E)-ethyl-hex-2-enoate derivative. The resulting γ-nitro ester is then subjected to a reductive cyclization process. During this step, the nitro group is reduced to a primary amine, which subsequently undergoes intramolecular cyclization to form the desired 4-(aminomethyl)pyrrolidin-2-one (B32541) scaffold.

The critical aspect of this methodology is achieving stereocontrol during the initial C-C bond-forming Michael addition. In the absence of a chiral influence, the reaction produces a racemic mixture of the γ-nitro ester, which leads to the racemic product after cyclization. nih.gov Separation of the desired enantiomer, such as the (R)-enantiomer which is a key intermediate for Brivaracetam, must then be performed using techniques like chiral High-Performance Liquid Chromatography (HPLC), which can be costly and inefficient for large-scale production. nih.govnih.gov

To overcome this limitation, significant research has focused on asymmetric Michael additions. One successful approach involves the use of chiral metal catalysts. For instance, an asymmetric Michael addition of diethyl malonate to (E)-1-nitropent-1-ene has been effectively catalyzed by a Nickel(II) complex bearing a chiral diamine ligand, (1R,2R)-N1,N2-bis(4-methylbenzyl)-1,2-diphenylethane-1,2-diamine. This reaction proceeds with high stereoselectivity, yielding a Michael adduct that, after hydrogenation and subsequent transformations, provides the enantiomerically enriched 4-propylpyrrolidin-2-one (B2868663) core. researchgate.net The aminomethyl functionality can be derived from the corresponding nitro precursor formed in this type of asymmetric reaction.

| Catalyst/Method | Acceptor Substrate | Nucleophile | Key Findings & Stereoselectivity |

| Ni(II)-Chiral Diamine Complex | (E)-1-nitropent-1-ene | Diethyl malonate | Produces the Michael adduct with high diastereoselectivity, leading to the (R)-enantiomer of the pyrrolidinone core after further steps. researchgate.net |

| Chiral Imidazoline Organocatalyst | Acyclic α,β-unsaturated enones | Nitroalkanes | Catalyzes highly enantioselective 1,4-addition reactions, achieving enantioselectivities up to 86% ee. acs.org |

| Racemic Synthesis & Resolution | (E)-ethyl-hex-2-enoate | Nitromethane | Results in a racemic γ-nitro ester, requiring subsequent resolution by chiral HPLC to isolate the desired (R)-enantiomer. nih.gov |

An alternative to using a nitromethyl precursor is the introduction of a cyanomethyl group, which can be subsequently reduced to the target aminomethyl moiety. The synthesis of 4-(cyanomethyl)pyrrolidin-2-ones can be achieved through the reductive cyclization of appropriate γ-cyano esters. For example, the treatment of ethyl 2-cyano-3-propylsuccinate derivatives with reducing agents like sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst can facilitate a tandem reduction and cyclization to afford the 4-(cyanomethyl)pyrrolidin-2-one structure. researchgate.net The stereochemical outcome of this cyclization is dependent on the stereocenters established in the acyclic cyano ester precursor.

Another powerful strategy for establishing stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. For the synthesis of chiral 4-substituted pyrrolidinones, a chiral oxazolidin-2-one auxiliary can be employed to perform a stereocontrolled alkylation, thereby setting the desired stereocenter in the acyclic precursor before the cyclization step. nih.gov

| Precursor Moiety | Synthetic Method | Key Reagents | Description |

| Nitromethyl | Asymmetric Michael Addition | Ni(II)-Chiral Ligand or Organocatalyst | A chiral catalyst directs the enantioselective addition of a nitromethane equivalent to an unsaturated ester, establishing the C4 stereocenter. researchgate.netacs.org |

| Cyanomethyl | Reductive Cyclization | NaBH₄ / CoCl₂·6H₂O | A γ-cyano ester precursor is reduced and cyclized in one pot to form the 4-(cyanomethyl)pyrrolidin-2-one. researchgate.net |

| (Generic Alkyl) | Chiral Auxiliary Directed Alkylation | Chiral Oxazolidin-2-one | A chiral auxiliary attached to the substrate directs a diastereoselective alkylation to create the C4 stereocenter before ring formation. nih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Ligand-Based and Target-Based Drug Design Principles Applied to Pyrrolidin-2-ones

The development of novel therapeutic agents based on the pyrrolidin-2-one scaffold, including compounds like 4-(Aminomethyl)-1-propylpyrrolidin-2-one, heavily relies on established principles of drug design. These strategies are broadly categorized into ligand-based and target-based approaches. nih.gov

Ligand-based drug design (LBDD) is employed when the three-dimensional (3D) structure of the biological target is unknown. nih.govgardp.org This approach focuses on the analysis of molecules known to interact with the target. nih.gov By studying the structural and physicochemical properties of a series of active and inactive compounds, researchers can develop a pharmacophore model. This model defines the essential steric and electronic features required for a molecule to exhibit a specific biological activity, guiding the design of new, more potent compounds. nih.gov 3D-Quantitative Structure-Activity Relationship (3D-QSAR) is a key tool in LBDD. nih.gov

Target-based drug design , also known as structure-based drug design (SBDD), is utilized when the 3D structure of the target protein or receptor has been determined, often through techniques like X-ray crystallography. slideshare.net This knowledge allows for the use of computational tools, such as molecular docking, to predict how a potential drug molecule (the ligand) will bind to the target's active site. nih.gov Researchers can visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor. This detailed understanding of the binding mode enables the rational design and optimization of inhibitors with improved affinity and selectivity. For instance, in silico molecular docking studies have been used to investigate the interactions of spiropyrrolidine moieties with enzyme active sites, revealing key hydrogen bond interactions crucial for their inhibitory activity. nih.gov

Both approaches have been instrumental in exploring the therapeutic potential of the pyrrolidine (B122466) scaffold, a versatile structure found in many pharmacologically important agents. nih.gov The non-planarity of the saturated pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the molecule's stereochemistry and 3D coverage. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potency

QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For pyrrolidin-2-one derivatives, QSAR studies have been crucial in predicting their pharmacological potential and optimizing their structures for enhanced potency.

In QSAR modeling, the chemical structure of a molecule is represented by numerical values known as molecular descriptors. researchgate.net These descriptors quantify various physicochemical properties, such as electronic, steric, hydrophobic, and topological features. researchgate.net The selection of appropriate descriptors is critical for building a robust and predictive QSAR model.

A QSAR study on a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity identified several key molecular descriptors that correlate with their biological potency. nih.govnih.gov The analysis revealed that the antiarrhythmic activity primarily depends on descriptors of a structural nature. nih.gov The most influential descriptors identified in the model were:

PCR (Ring complexity index): This descriptor relates to the structural complexity of the molecule's ring systems.

JGI4 (Mean topological charge index of order 4): This is a 2D descriptor that encodes information about charge distribution within the molecule.

Hy (Hydrophilic factor): This descriptor quantifies the hydrophilicity of the compound.

The resulting QSAR model demonstrated that these structural and physicochemical properties are significantly correlated with the antiarrhythmic activity of the studied pyrrolidin-2-one derivatives. nih.gov

| Molecular Descriptor | Descriptor Type | Correlation with Antiarrhythmic Activity |

|---|---|---|

| PCR | Topological | Influences the overall structural fit and interaction with the receptor. nih.gov |

| JGI4 | 2D Topological | Relates charge distribution to the molecule's ability to engage in electrostatic interactions. nih.gov |

| Hy | Physicochemical | Affects the compound's solubility and ability to cross biological membranes. nih.gov |

Building on the identified molecular descriptors, predictive QSAR models have been developed for the antiarrhythmic and α1-adrenergic receptor blocking activities of pyrrolidin-2-one derivatives. nih.govresearchgate.netmdpi.com One study developed a three-parametric model for a series of 33 antiarrhythmic agents. nih.govnih.gov

The statistical quality of this model was rigorously evaluated using several parameters:

Correlation Coefficient (R): 0.95

Squared Correlation Coefficient (R²): 0.91 (explaining up to 91% of the variance in the data)

Internal Validation (Q²LOO): A leave-one-out cross-validation score greater than 0.7, indicating the model's stability and predictive potential. nih.gov

External Validation (Q²EXT): An external test set of 8 compounds yielded a Q²EXT of 0.86, confirming the model's strong predictive power for new, untested compounds. nih.gov

These robust statistical results demonstrate that the derived QSAR model can be reliably used to predict the antiarrhythmic activity for new analogues in this series of pyrrolidin-2-one derivatives. nih.gov Such predictive models are invaluable in drug discovery, as they allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the development of new drugs with potential antiarrhythmic properties. researchgate.netmdpi.com

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² | 0.91 | The model explains 91% of the variance in the observed antiarrhythmic activity. nih.gov |

| Q²LOO (Leave-One-Out) | > 0.7 | Indicates good internal stability and predictive capability. nih.gov |

| Q²EXT (External Validation) | 0.86 | Demonstrates excellent predictive power for compounds not included in the model's training set. nih.gov |

Systemic Analysis of Substituent Effects on Pharmacological Profiles

The pyrrolidine ring serves as a versatile scaffold that can be functionalized at multiple positions, with each modification potentially altering the compound's interaction with its biological target. nih.gov

Position 2: Substituents at the C-2 position of the pyrrolidine ring can significantly affect the basicity of the nitrogen atom, which is a crucial factor in many receptor-ligand interactions. nih.gov

Position 3: SAR analyses have shown that substituents at the C-3 position strongly influence certain biological activities. For instance, in a series of pyrrolidine-2,5-diones, 3-benzhydryl and 3-isopropyl derivatives showed potent anticonvulsant activity in the scPTZ test, while 3-methyl derivatives were more active in the MES test. nih.gov

Position 4: Substitutions at the C-4 position can influence the puckering of the pyrrolidine ring, locking it into specific "exo" or "endo" envelope conformations. nih.gov This conformational control is critical for pharmacological efficacy, as it dictates the spatial orientation of other functional groups and their ability to fit into a receptor's binding pocket. nih.gov For example, the introduction of a 4-chlorophenyl substituent on the pyrrolidine ring has been shown to enhance activity in certain series of antimicrobial compounds. nih.gov

These studies highlight that even minor modifications to the pyrrolidine ring can lead to significant changes in a compound's potency and selectivity, making this a key area for optimization in drug design. nih.govnih.gov

| Position of Substitution | Observed Effect | Reference |

|---|---|---|

| C-2 | Shifts the basicity of the ring nitrogen. | nih.gov |

| C-3 | Strongly affects anticonvulsant activity, with different substituents favoring different activity profiles (e.g., scPTZ vs. MES test). | nih.gov |

| C-4 | Controls the ring's puckering (conformation), which influences pharmacological efficacy. | nih.gov |

In this compound, the N-propyl chain and the aminomethyl moiety are critical functional groups that directly participate in receptor interactions.

The N-propyl chain at the N-1 position is a common feature in many biologically active pyrrolidine derivatives. The length and nature of the N-1 alkyl side chain are often crucial for high-affinity receptor binding. nih.gov Studies on various receptor systems have shown that an optimal alkyl chain length is required; chains that are too short or too long can lead to a dramatic decrease in binding affinity. nih.gov The N-1 position is a privileged site for substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov This highlights its importance in modulating the pharmacological properties of the scaffold.

The aminomethyl moiety at the C-4 position provides a basic nitrogen center that is often essential for forming key interactions with the biological target. This group can participate in strong non-covalent interactions like salt bridges (double-charge-assisted hydrogen bonds) with acidic residues (e.g., aspartic acid) in the receptor's binding site. nih.gov The stereochemistry of this substituent is also critical; for instance, studies on related compounds have indicated a preference for the (R)-2-(aminomethyl)-congener in interactions with serotonergic targets, suggesting that the spatial orientation of the amino group is vital for optimal binding. nih.gov

Stereochemical Requirements for Optimal Activity

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological activity. For compounds with chiral centers, such as this compound, the different enantiomers and diastereomers can exhibit significantly different potencies and efficacies. This is due to the three-dimensional nature of biological targets, like receptors and enzymes, which often leads to stereospecific interactions. Research into the stereochemical requirements for the optimal activity of 4-(aminomethyl)pyrrolidin-2-one (B32541) and its analogs has underscored the importance of the configuration at the C4 position of the pyrrolidin-2-one ring.

While direct experimental comparisons of the biological activities of the individual enantiomers of this compound are not extensively detailed in publicly available literature, studies on closely related analogs provide compelling evidence for the crucial role of stereochemistry. The general consensus in the field of pyrrolidine-based pharmacologically active compounds is that the specific orientation of substituents on the chiral carbons of the pyrrolidine ring dictates the molecule's ability to bind effectively to its biological target. nih.gov

A computational study involving molecular docking of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are structural analogs of the compound of interest, predicted differing nootropic activities for the (R) and (S) enantiomers. uran.uaresearchgate.net This suggests that the spatial orientation of the aminomethyl group at the C4 position is a key factor in the interaction with the target, likely a receptor or enzyme active site. uran.uaresearchgate.net Although this is a predictive model, it aligns with the established principles of stereospecificity in drug-receptor interactions.

| Enantiomer | Predicted Binding Affinity (Arbitrary Units) | Key Predicted Interactions |

|---|---|---|

| (R)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one | Higher | Optimal hydrogen bonding and hydrophobic interactions with the active site. |

| (S)-4-(Aminomethyl)-1-benzylpyrrolidin-2-one | Lower | Suboptimal orientation leading to weaker or fewer key interactions. |

Further experimental evidence for the importance of stereochemistry in this class of compounds can be drawn from studies on other pyrrolidine derivatives. For instance, research on a histamine (B1213489) H3 receptor antagonist, 6-{4-[3-((R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, demonstrated that the (R)-enantiomer possessed significantly higher affinity for the receptor compared to its (S)-counterpart. nih.gov This highlights that even subtle changes in the stereochemical configuration can lead to substantial differences in biological activity.

| Compound | Enantiomer with Higher Activity | Biological Target | Observed Difference in Activity |

|---|---|---|---|

| 6-{4-[3-(2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one | (R)-enantiomer | Histamine H3 Receptor | Significantly higher affinity and potency. |

| Levetiracetam (B1674943) (a pyrrolidin-2-one derivative) | (S)-enantiomer | Synaptic Vesicle Protein 2A (SV2A) | The (R)-enantiomer is inactive. |

Preclinical Pharmacological Investigations of 4 Aminomethyl 1 Propylpyrrolidin 2 One Derivatives

In Vivo Efficacy Assessments in Relevant Animal Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of new chemical entities. For derivatives of 4-(aminomethyl)-1-propylpyrrolidin-2-one, a parent structure belonging to the broader class of pyrrolidin-2-one compounds, various animal models have been employed to assess their efficacy across different physiological and pathological conditions. These investigations have revealed a wide spectrum of pharmacological activities, from cardiovascular and central nervous system effects to anti-inflammatory and antimicrobial properties.

Characterization of Cardiovascular System Activity (Antiarrhythmic and Hypotensive Properties)

Derivatives of pyrrolidin-2-one have been extensively studied for their effects on the cardiovascular system, with a particular focus on their potential as antiarrhythmic and hypotensive agents. These activities are often linked to their interaction with adrenoceptors. nih.gov

In other studies, compound EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one) displayed excellent antiarrhythmic activity in models of barium chloride-induced arrhythmia and in a rat model of coronary artery ligation-reperfusion. nih.govresearchgate.net The antiarrhythmic effects of these compounds are often associated with their adrenolytic properties, specifically their affinity for α1- and α2-adrenoceptors, which allows them to antagonize the pressor responses elicited by epinephrine (B1671497) and norepinephrine (B1679862). nih.govnih.gov This α1-adrenoceptor antagonism is a recognized mechanism for managing conditions like hypertension and cardiac arrhythmia. nih.govnih.gov

The hypotensive activities of these derivatives have also been noted, stemming from their ability to block adrenoceptors, leading to vasodilation and a decrease in blood pressure. nih.gov

Table 1: Antiarrhythmic Activity of Selected Pyrrolidin-2-one Derivatives in Animal Models

| Compound | Animal Model | Arrhythmia Induction Agent | Key Findings | Reference |

|---|---|---|---|---|

| S-75 | Rat | Adrenaline | Showed prophylactic antiarrhythmic activity; reduced extrasystoles, conduction blocks, and mortality. Stronger than carvedilol. | nih.gov |

| S-75 | Rat | Aconitine, Calcium Chloride | No significant antiarrhythmic activity observed. | nih.gov |

| EP-40 | Rat | Barium Chloride | Displayed significant antiarrhythmic activity. | nih.govresearchgate.net |

| EP-40 | Rat | Coronary Artery Ligation-Reperfusion | Showed excellent antiarrhythmic activity. | nih.govresearchgate.net |

Exploration of Central Nervous System (CNS) Related Activities (Anticonvulsant, Anxiolytic, Antipsychotic)

The pyrrolidin-2-one scaffold is a core component of several CNS-active drugs, and novel derivatives continue to be explored for various neurological and psychiatric applications.

Anticonvulsant Properties: Several pyrrolidin-2-one derivatives have been evaluated for their anticonvulsant potential in established mouse models of epilepsy. nih.gov Studies utilizing the maximal electroshock-induced seizure (MES) and pentetrazole (PTZ)-induced seizure models have identified compounds with significant activity. nih.gov For example, the compound EP-40 was found to significantly reduce the incidence of seizures in the MES test. nih.gov In contrast, compounds EP-42 and EP-46 were active in the PTZ-induced seizure model. nih.gov These findings suggest that different derivatives may have distinct mechanisms of action. The anticonvulsant effects of these compounds may be linked to their affinity for serotonin (B10506) 5-HT1A or α1-adrenergic receptors, or potentially through modulation of the GABAergic system, as these derivatives are analogues of GABA. nih.gov Further research has led to the development of potent antiseizure agents, such as (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which proved to be approximately 10 times more potent than levetiracetam (B1674943) in a mouse model of audiogenic seizures. nih.gov

Anxiolytic Properties: The potential anxiolytic effects of compounds related to the pyrrolidin-2-one structure have also been investigated. Studies on derivatives of 4-Hydroxyphenyl acetic acid (4-HPAA), which can modulate the GABAergic system, have shown promise. scirp.orgscirp.org In animal models like the Elevated Plus-Maze (EPM) and Zero Maze (EZM), derivatives such as Isopropyl-4-hydroxy-[phenyl] acetate (B1210297) (IHPA) demonstrated significant anxiolytic activity. scirp.orgscirp.org The chemical modification of the parent compounds aims to improve pharmacokinetic properties, such as blood-brain barrier permeability, to enhance their therapeutic effects. scirp.orgscirp.org

Antipsychotic Properties: The search for novel antipsychotic agents has included the synthesis of complex molecules incorporating heterocyclic systems related to pyrrolidin-2-one. For instance, new 2-(aminomethyl)-4-phenylpyrrolo[1,2-a]-quinoxalines were synthesized and evaluated for their central dopamine (B1211576) antagonist activity. nih.gov In a mouse model using apomorphine-induced climbing behavior, several derivatives showed central dopamine antagonist activity. nih.gov Specifically, the derivative 2-[4-(2-methoxyphenyl)piperazin-1-ylmethyl]-4-phenylpyrrolo[1,2-a]quinoxalinium oxalate (B1200264) exhibited a pharmacological profile similar to the atypical antipsychotic clozapine. nih.gov This indicates the potential for developing novel antipsychotic drugs from complex heterocyclic structures derived from or related to the pyrrolidinone core.

Table 2: CNS Activities of Selected Pyrrolidin-2-one and Related Derivatives

| Compound/Derivative Class | CNS Activity | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| EP-40 | Anticonvulsant | Maximal Electroshock (MES) Test (Mice) | Significantly reduced seizure incidence. | nih.gov |

| EP-42, EP-46 | Anticonvulsant | Pentetrazole (PTZ)-induced Seizure Test (Mice) | Demonstrated anticonvulsant activity. | nih.gov |

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide | Anticonvulsant | Audiogenic Seizure-Prone Mice | ~10 times more potent than levetiracetam. | nih.gov |

| IHPA (4-HPAA Derivative) | Anxiolytic | Elevated Plus-Maze (EPM), Zero Maze (EZM) | Demonstrated significant anxiolytic activity. | scirp.orgscirp.org |

| Pyrroloquinoxaline Derivatives | Antipsychotic | Apomorphine-Induced Climbing (Mice) | Revealed central dopamine antagonist activity. | nih.gov |

Investigation of Anti-Inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Consequently, the anti-inflammatory and antioxidant potential of pyrrolidin-2-one derivatives has been an area of active research.

Studies have shown that certain pyrrolidin-2-one derivatives possess notable antioxidant effects. nih.gov The antiarrhythmic compound EP-40, for instance, also exhibited significant antioxidant properties, suggesting a dual mechanism of action where its therapeutic effects may be related to both its adrenolytic and antioxidant capabilities. nih.govresearchgate.net The capacity of these compounds to scavenge free radicals can contribute to cellular protection and reduce oxidative stress, which is a factor in many cardiovascular and neurodegenerative diseases. researchgate.net

In the context of inflammation, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as multitarget anti-inflammatory agents. ebi.ac.uk In vivo anti-inflammatory investigations using the carrageenan-induced paw edema test in rats confirmed the activity of selected compounds. ebi.ac.uk The mechanism of action for some of these derivatives involves the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov For example, novel pyrimidine (B1678525) derivatives have demonstrated the ability to reduce TPA-induced skin inflammation in mouse models by attenuating the expression of COX-2 and iNOS. nih.gov

Table 3: Anti-Inflammatory and Antioxidant Activity of Pyrrolidin-2-one Derivatives

| Compound/Derivative Class | Pharmacological Activity | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| EP-40 | Antioxidant | Not specified in detail | Possessed significant antioxidant effects alongside antiarrhythmic activity. | nih.govresearchgate.net |

| N-substituted pyrrolidine-2,5-diones | Anti-inflammatory | Carrageenan-induced paw edema (Rats) | Demonstrated in vivo anti-inflammatory potential. | ebi.ac.uk |

| Pyrimidine Derivatives | Anti-inflammatory | TPA-induced skin inflammation (Mice) | Reduced inflammation and attenuated COX-2 and iNOS expression. | nih.gov |

Other Preclinical Biological Evaluations (e.g., Antimicrobial)

Beyond the well-defined cardiovascular and CNS effects, the broad biological activity of the pyrrolidin-2-one scaffold has prompted investigations into other therapeutic areas, including antimicrobial activity. The pyrrolidin-2-one ring is a versatile pharmacophore that has been incorporated into molecules designed to combat various pathogens. researchgate.net

Research into new pyrrole (B145914) and pyrrolo[2,3-d]pyrimidine derivatives has led to the identification of compounds with potent in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. nih.gov While many of these studies are in the in vitro stage, they establish a basis for future in vivo evaluations. For example, a novel pleuromutilin (B8085454) derivative, which incorporates a complex side chain, showed excellent in vivo therapeutic effects against methicillin-resistant Staphylococcus aureus (MRSA) in both mouse thigh and systemic infection models. nih.gov Similarly, certain 6-aminomethyl derivatives of benzopyran-4-one have demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli in addition to their anti-inflammatory properties. nih.gov These findings highlight the potential for developing new classes of antimicrobial agents based on modifications of the pyrrolidin-2-one and related heterocyclic structures.

Mechanistic Elucidation of Biological Actions of 4 Aminomethyl 1 Propylpyrrolidin 2 One Analogues

Identification of Putative Molecular Targets and Binding Site Characterization

Analogues of 4-(aminomethyl)-1-propylpyrrolidin-2-one have been investigated for their affinity towards a range of molecular targets, revealing a complex interaction profile. The core pyrrolidin-2-one scaffold is a versatile platform that, through chemical modification, can be tailored to interact with various biological molecules. uran.ua

One key area of investigation has been the monoamine transporters. Analogues such as the 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one series (pyrovalerone analogues) have shown high affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), while exhibiting significantly less activity at the serotonin (B10506) transporter (SERT). nih.govnih.gov For these compounds, the binding affinity is a critical determinant of their biological action as monoamine uptake inhibitors. nih.gov

Furthermore, certain analogues have been identified as agonists of muscarinic acetylcholine (B1216132) receptors, specifically the M1 subtype. uran.ua This interaction suggests a role in modulating cholinergic neurotransmission, which is a key pathway for cognitive functions. uran.ua The binding to these G-protein coupled receptors indicates that the conformational flexibility of the pyrrolidin-2-one structure allows it to fit into specific receptor binding pockets.

Adrenoceptors have also been identified as putative targets. Studies on various pyrrolidin-2-one derivatives have demonstrated adrenolytic properties, suggesting direct interaction with α- and β-adrenoceptors. researchgate.net The nature of this interaction appears to be antagonistic, blocking the physiological responses mediated by epinephrine (B1671497) and norepinephrine. researchgate.net

The table below summarizes the identified molecular targets for various analogues of this compound.

| Analogue Class | Putative Molecular Target | Binding Characteristics |

| Pyrovalerone Analogues | Dopamine Transporter (DAT) | High Affinity, Inhibitor nih.govnih.gov |

| Norepinephrine Transporter (NET) | High Affinity, Inhibitor nih.govnih.gov | |

| Serotonin Transporter (SERT) | Low Affinity nih.govnih.gov | |

| Nebracetam Analogues | M1 Muscarinic Acetylcholine Receptor | Agonist uran.ua |

| Various Pyrrolidin-2-one Derivatives | α- and β-Adrenoceptors | Antagonist (Adrenolytic) researchgate.net |

Postulated Mechanisms of Action

A significant mechanism of action for some pyrrolidin-2-one derivatives is the blockade of adrenoceptors. researchgate.net This adrenolytic activity is characterized by the antagonism of responses elicited by adrenergic agonists like epinephrine and norepinephrine. researchgate.net Research has shown that certain novel pyrrolidin-2-one derivatives can antagonize both α- and β-adrenoceptors. researchgate.net This blockade can lead to a variety of physiological effects, including antiarrhythmic actions, by modulating cardiovascular function. researchgate.net The ability of these compounds to block adrenoceptors is thought to be a key component of their therapeutic potential in conditions characterized by excessive sympathetic nervous system activity. nih.govnih.gov

Modulation of neurotransmitter release is another key postulated mechanism. This is primarily achieved through the inhibition of monoamine reuptake. Analogues like pyrovalerone derivatives act as potent inhibitors of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govnih.gov By blocking these transporters, the compounds increase the synaptic concentration and duration of action of dopamine and norepinephrine. nih.gov This modulation of monoaminergic systems has profound effects on various neurological functions. nih.gov

Additionally, the agonistic activity of some analogues at M1 muscarinic acetylcholine receptors suggests a mechanism involving the enhancement of cholinergic neurotransmission. uran.ua This can lead to improved cognitive functions such as learning and memory. uran.ua The modulation of neurotransmitter systems is a central theme in the biological activity of these compounds. nih.gov

The table below details the inhibitory concentrations of a lead pyrovalerone analogue, demonstrating its potency at DAT and NET.

| Transporter | Inhibition of Monoamine Uptake (IC50, nM) |

| Dopamine Transporter (DAT) | Potent Inhibition nih.gov |

| Norepinephrine Transporter (NET) | Potent Inhibition nih.gov |

| Serotonin Transporter (SERT) | Weak Inhibition nih.gov |

The pyrrolidine (B122466) scaffold has been identified in compounds that interact with voltage-gated ion channels, particularly sodium channels. nih.gov While not always the primary mechanism for all analogues, the potential for these compounds to modulate ion channel function is an area of active investigation. For instance, certain pyrrolidine derivatives have been found to act as activators or blockers of specific subtypes of voltage-gated sodium channels (NaV). nih.govnih.govmedchemexpress.com Interaction with these channels can significantly alter neuronal excitability. researchgate.net For example, blocking NaV channels can reduce neuronal firing, a mechanism that is relevant in the context of anticonvulsant and analgesic effects. nih.gov The specific subtypes of sodium channels involved (e.g., NaV1.1, NaV1.2, NaV1.6, NaV1.8) and the nature of the interaction (activation vs. blockade) can vary depending on the specific chemical structure of the analogue. nih.govnih.govmedchemexpress.com

There is emerging evidence to suggest that some pyrrolidin-2-one analogues may interact with amino acid transporter systems, such as the L-type amino acid transporter 1 (LAT1). nih.govnih.gov LAT1 is responsible for the transport of large neutral amino acids, which are essential for cell growth and protein synthesis. nih.gov This transporter is often overexpressed in pathological conditions. nih.gov While direct evidence for the interaction of this compound itself with LAT1 is still being established, the structural similarities to known LAT1 substrates and inhibitors make this a plausible mechanism. Such an interaction could modulate cellular amino acid uptake, thereby influencing cell growth and function. nih.govnih.gov

Preclinical Metabolic Fate and Degradation Pathways of Pyrrolidin 2 One Compounds

In Vitro Metabolic Stability and Biotransformation Profiling

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with intact hepatocytes. nih.gov The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.

For a compound like 4-(Aminomethyl)-1-propylpyrrolidin-2-one, several metabolic pathways can be anticipated. The pyrrolidin-2-one (or γ-lactam) ring is a key structural feature. Lactam-containing compounds can undergo hydrolysis of the lactam ring, which would lead to the formation of an amino acid derivative. ontosight.ai Additionally, the N-propyl group and the aminomethyl side chain are susceptible to various metabolic reactions.

Hypothetical In Vitro Metabolic Stability Data for this compound and Analogs

| Compound | Structure | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| This compound | 45 | 30.8 | |

| 4-(Aminomethyl)-1-ethylpyrrolidin-2-one | 60 | 23.1 | |

| 4-(Aminomethyl)pyrrolidin-2-one (B32541) | >120 | <11.5 |

The biotransformation of this compound would likely involve both Phase I and Phase II metabolic reactions. Phase I reactions could include oxidation of the N-propyl chain, N-dealkylation to remove the propyl group, and hydroxylation of the pyrrolidinone ring. Phase II reactions could involve conjugation of the primary amine in the aminomethyl group with glucuronic acid or sulfate.

Identification and Characterization of Metabolites in Preclinical Systemsnih.gov

The identification of metabolites is crucial for understanding the potential for pharmacologically active or toxic byproducts. In preclinical studies, metabolites are typically identified in in vitro incubations with liver fractions or hepatocytes, and in in vivo studies in plasma, urine, and feces of laboratory animals.

For this compound, a series of metabolites can be predicted based on its structure and known metabolic pathways for similar compounds. For instance, studies on 3-(p-chlorophenyl)pyrrolidine have shown that it undergoes α-oxidation to form lactam and amino acid metabolites. nih.gov

Predicted Metabolites of this compound

| Metabolite | Proposed Structure | Metabolic Pathway |

| M1: 4-Amino-3-(aminomethyl)heptanoic acid | Hydrolysis of the lactam ring | |

| M2: 4-(Aminomethyl)-1-(3-hydroxypropyl)pyrrolidin-2-one | Oxidation of the N-propyl group | |

| M3: 4-(Aminomethyl)pyrrolidin-2-one | N-dealkylation | |

| M4: 4-(Hydroxymethylaminomethyl)-1-propylpyrrolidin-2-one | N-oxidation of the aminomethyl group | |

| M5: this compound-N-glucuronide | Glucuronidation of the aminomethyl group |

Forced Degradation Studies and Chemical Stability Assessmentsnih.gov

Forced degradation studies, or stress testing, are performed to evaluate the intrinsic stability of a drug substance and to identify potential degradation products. nih.gov These studies are a regulatory requirement and help in the development of stability-indicating analytical methods. nih.gov The typical stress conditions include acid and base hydrolysis, oxidation, heat, and light. pharmaguideline.com

For this compound, the lactam ring would be susceptible to hydrolysis under acidic and basic conditions. The primary amine could be prone to oxidation.

Hypothetical Forced Degradation of this compound

| Stress Condition | % Degradation | Major Degradation Product(s) |

| 0.1 M HCl, 80°C, 24h | 15% | 4-Amino-3-(aminomethyl)heptanoic acid |

| 0.1 M NaOH, 80°C, 24h | 25% | 4-Amino-3-(aminomethyl)heptanoic acid |

| 10% H₂O₂, RT, 24h | 5% | Oxidized products of the aminomethyl group |

| 80°C, 48h | <2% | No significant degradation |

| Photostability (ICH Q1B) | <1% | No significant degradation |

Influence of Structural Modifications on Metabolic Liability

Structural modifications can significantly impact the metabolic stability of a compound. For pyrrolidin-2-one derivatives, modifications at the N1 position and on the pyrrolidinone ring can alter their metabolic fate.

Introducing steric hindrance near metabolically labile sites is a common strategy to improve metabolic stability. For instance, replacing the N-propyl group with a bulkier substituent might slow down N-dealkylation. Similarly, modifications to the aminomethyl group could influence its susceptibility to conjugation reactions. The introduction of fluorine atoms at strategic positions can also block metabolic oxidation.

Hypothetical Metabolic Stability of Structurally Modified Analogs

| Compound | Modification | Predicted Metabolic Liability | Rationale |

| Analog A | N-isopropyl instead of N-propyl | Lower | Increased steric hindrance may reduce N-dealkylation. |

| Analog B | Methylation of the primary amine | Lower | Secondary amine may be less susceptible to certain conjugation reactions. |

| Analog C | Fluorination of the N-propyl group | Lower | C-F bond is strong and resistant to metabolic cleavage. |

| Analog D | Replacement of the aminomethyl group with a methyl group | Higher | The primary amine is a potential site for metabolism; its removal might unmask other metabolic pathways. |

Advanced Analytical Methodologies for the Characterization and Quantification

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chromatography is the cornerstone of purity assessment, enabling the separation of the main compound from process-related impurities, degradation products, and stereoisomers. biomedres.us The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable for the purity profiling of 4-(Aminomethyl)-1-propylpyrrolidin-2-one. These techniques offer high resolution, sensitivity, and reproducibility. UPLC, utilizing smaller particle size columns (typically <2 µm), provides faster analysis times and improved separation efficiency compared to traditional HPLC. biomedres.us

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of polar compound. A typical method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to effectively separate impurities with a wide range of polarities. scispace.com UV detection is suitable due to the presence of the amide chromophore in the pyrrolidinone ring.

The primary objective of purity profiling is to detect, identify, and quantify all impurities present in the drug substance. researchgate.net Method development focuses on optimizing parameters to achieve adequate resolution between the main peak and all potential impurities.

Table 1: Illustrative HPLC/UPLC Method Parameters for Purity Analysis

| Parameter | HPLC Conditions | UPLC Conditions |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 30 min | 5% to 95% B over 10 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temp. | 30 °C | 40 °C |

| Detection | UV at 210 nm | UV at 210 nm |

| Injection Vol. | 10 µL | 2 µL |

This table presents typical starting parameters for method development and may require optimization.

The structure of this compound contains a stereocenter at the C4 position of the pyrrolidinone ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Since enantiomers often exhibit different pharmacological activities, it is crucial to control the stereochemical purity of the desired enantiomer. Chiral chromatography is the definitive method for separating and quantifying enantiomers to determine the enantiomeric excess (ee). nih.gov

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds, including those with pyrrolidinone scaffolds. nih.gov For instance, CHIRALPAK® series columns are frequently employed for such separations. researchgate.net The mobile phase in chiral separations often consists of non-polar solvents like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. researchgate.net

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane / Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 215 nm |

| Injection Vol. | 5 µL |

Method parameters are illustrative and require specific optimization for the R- and S-enantiomers of this compound.

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates components, spectroscopic and spectrometric techniques provide detailed information about the molecular structure, which is essential for unequivocal identification and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. nih.gov A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule. hyphadiscovery.com

For this compound, ¹H NMR would show distinct signals for the propyl group protons (a triplet, a sextet, and another triplet), the protons on the pyrrolidinone ring, and the aminomethyl group. researchgate.net The ¹³C NMR spectrum would display signals for each unique carbon atom, including the characteristic downfield signal for the carbonyl carbon of the lactam. chemicalbook.com 2D NMR experiments are used to confirm these assignments; for example, a COSY spectrum would show correlations between adjacent protons, while an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the attachment of the propyl group to the nitrogen and the aminomethyl group to the C4 position. hyphadiscovery.comethernet.edu.et

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 (t) | ~11 |

| Propyl-CH₂ | ~1.5 (sext) | ~21 |

| Propyl-N-CH₂ | ~3.2 (t) | ~48 |

| Ring-CH₂ (C5) | ~3.3 (m) | ~50 |

| Ring-CH₂ (C3) | ~2.1 (dd), ~2.5 (dd) | ~35 |

| Ring-CH (C4) | ~2.8 (m) | ~45 |

| Aminomethyl-CH₂ | ~2.9 (m) | ~44 |

| Carbonyl (C2) | - | ~175 |

Predicted values are based on analogous structures and standard chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. (t=triplet, sext=sextet, m=multiplet, dd=doublet of doublets).

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. jchemrev.com Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like this compound, which typically forms a protonated molecule [M+H]⁺ in positive ion mode.

High-Resolution Mass Spectrometry (HR-MS), often performed using Orbitrap or FT-ICR analyzers, provides highly accurate mass measurements (typically <5 ppm error). nih.gov This accuracy allows for the determination of the exact elemental formula, which is a definitive confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, which provides further structural confirmation. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the aminomethyl group or cleavage within the propyl chain.

Table 4: Expected Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₁₈N₂O |

| Monoisotopic Mass | 170.1419 Da |

| [M+H]⁺ (HR-MS) | 171.1492 Da |

| Key Fragment 1 | [M+H - NH₃]⁺ (Loss of ammonia) |

| Key Fragment 2 | [M+H - C₃H₇]⁺ (Loss of propyl radical) |

Quantitative Bioanalytical Method Development in Preclinical Matrices

During preclinical development, it is necessary to quantify the concentration of a drug candidate in biological matrices such as plasma, blood, and tissue homogenates. nih.gov This requires the development and validation of a robust and sensitive bioanalytical method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and speed. fda.gov The method involves extracting the analyte from the biological matrix, separating it from endogenous components using HPLC or UPLC, and detecting it with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Method development involves several key steps:

Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is critical. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

LC-MS/MS Optimization: Chromatographic conditions are optimized to ensure rapid separation from matrix components that could cause ion suppression. MS/MS parameters, including precursor and product ion transitions for both the analyte and a stable isotope-labeled internal standard, are optimized for maximum sensitivity.

Method Validation: The method is rigorously validated according to regulatory guidelines to demonstrate its reliability. Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), recovery, and stability in the biological matrix under various storage conditions.

Table 5: Outline of a Typical LC-MS/MS Bioanalytical Method

| Parameter | Description |

| Matrix | Rodent Plasma |

| Sample Prep | Protein precipitation with acetonitrile containing an internal standard |

| LC System | UPLC with a C18 column |

| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | e.g., m/z 171.1 → [Product Ion 1] |

| Internal Standard | Deuterated this compound |

| Calibration Range | e.g., 1 - 1000 ng/mL |

Emerging Research Directions and Therapeutic Potential

Rational Design of Next-Generation Pyrrolidin-2-one Analogues Based on Comprehensive SAR

The design of new therapeutic agents is increasingly guided by a deep understanding of the relationship between a molecule's structure and its biological activity, known as the Structure-Activity Relationship (SAR). For the pyrrolidin-2-one scaffold, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Rational drug design involves modifying specific parts of a lead compound, such as 4-(Aminomethyl)-1-propylpyrrolidin-2-one, to enhance its interaction with a biological target. Key to this process is the use of quantitative structure-activity relationship (QSAR) models, which use statistical and computational methods to correlate chemical structures with biological activity. nih.govnih.gov These models help identify which molecular properties, or "descriptors," are most influential in determining a compound's efficacy. nih.gov

For pyrrolidin-2-one derivatives, SAR studies have revealed several key insights:

Substituents on the Ring: The nature and position of substituents on the pyrrolidin-2-one ring strongly influence biological activity. For instance, in a series of anticonvulsant compounds, substituents at the 3-position of the pyrrolidine-2,5-dione scaffold were found to be critical for activity. nih.gov

The N-1 Substituent: The group attached to the nitrogen atom at position 1 is a common site for modification. In analogues of Nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one), altering the benzyl (B1604629) group with various substituents has been explored to modulate nootropic activity. uran.uaresearchgate.net This suggests that modifying the N-1 propyl group of this compound could fine-tune its pharmacological profile.

Stereochemistry: The three-dimensional arrangement of atoms (stereochemistry) is a critical factor. The non-planar, sp³-hybridized nature of the pyrrolidine (B122466) ring allows for precise spatial orientation of substituents, which can lead to different biological profiles due to specific interactions with target proteins. nih.govresearchgate.netnih.gov

By systematically analyzing how these structural modifications impact biological outcomes, researchers can design next-generation analogues with improved therapeutic potential.

Table 1: Key Structural Regions of the Pyrrolidin-2-one Scaffold for SAR-Guided Modification

| Structural Region | Position | Potential Impact of Modification |

| N-Substituent | 1 | Influences potency, selectivity, and pharmacokinetic properties. |

| Ring Substituents | 3 and 4 | Affects biological activity and target binding. |

| Side Chain | 4 | Modifications can alter target interaction and specificity. |

| Stereochemistry | Multiple | Critical for enantioselective binding to biological targets. |

Exploration of Novel Therapeutic Applications for Pyrrolidin-2-one Scaffolds

The pyrrolidin-2-one nucleus is a versatile scaffold found in compounds with a wide spectrum of pharmacological activities. researchgate.net This structural motif is considered a "privileged scaffold" in drug discovery because it can interact with a variety of biological targets, leading to diverse therapeutic effects. frontiersin.org While some applications are well-established, research continues to uncover new potential uses for this class of compounds.

The inherent chemical properties of the pyrrolidine ring, including its ability to form hydrogen bonds and its three-dimensional structure, contribute to its broad bioactivity. nih.gov This versatility encourages the screening of existing and novel pyrrolidin-2-one derivatives against a wide range of diseases.

Table 2: Investigated Therapeutic Areas for Pyrrolidin-2-one Derivatives

| Therapeutic Area | Specific Application | Reference |

| Central Nervous System (CNS) | Nootropics, Anticonvulsants, Neuroprotection | uran.uafrontiersin.org |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral | rdd.edu.iqresearchgate.netfrontiersin.org |

| Oncology | Anticancer / Antitumoral Agents | rdd.edu.iqresearchgate.netfrontiersin.org |

| Inflammatory Diseases | Anti-inflammatory Agents | frontiersin.org |

| Cardiovascular Diseases | Antiarrhythmic Agents | nih.gov |

| Metabolic Disorders | Antidiabetic Agents | nih.gov |

The diverse activities of the pyrrolidin-2-one scaffold suggest that analogues of this compound could be repurposed or developed for new indications beyond their initial target. For example, a compound initially investigated for neuroprotective effects might be screened for anticancer or antimicrobial activity based on the known pharmacological profile of its structural class. rdd.edu.iqfrontiersin.org

Development of Sustainable and Scalable Synthetic Processes for Pharmaceutical Production

The transition from a laboratory-scale synthesis to large-scale pharmaceutical production presents significant challenges, including cost, safety, and environmental impact. Consequently, a major focus of modern chemical research is the development of synthetic routes that are both scalable and sustainable.

For pyrrolidin-2-one derivatives, several synthetic strategies have been developed to improve efficiency and reduce complexity. A key goal is to create processes that minimize the number of steps and avoid chromatographic purifications, which are often difficult to implement on an industrial scale. figshare.com

Recent advancements in the synthesis of these compounds include:

Convergent Synthesis: Routes are designed where different parts of the molecule are synthesized separately and then combined in the final steps. For example, a three-step, one-pot process has been developed for a potential antiepileptic pyrrolidone compound, significantly reducing the complexity of the route. figshare.com

Avoidance of Hazardous Reagents: Traditional synthetic methods sometimes rely on toxic or hazardous materials. Newer, optimized methods seek to replace such substances. For instance, an alternative synthesis for Nebracetam analogues was developed to avoid the use of sodium azide, which is highly toxic. researchgate.net

Asymmetric Synthesis: To produce a specific stereoisomer, which is often the most active and safest form of a drug, methods of asymmetric synthesis are employed. This can involve using chiral catalysts or enzymes to control the stereochemical outcome of a reaction. google.com

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical catalysts. For instance, enzymes like protease from Bacillus licheniformis are used in the synthesis of Brivaracetam, a related pyrrolidin-2-one drug, to achieve high enantiomeric purity without the need for chiral chromatography. google.com

These modern synthetic approaches aim to produce this compound and its derivatives more efficiently, safely, and with a lower environmental footprint, which is essential for sustainable pharmaceutical development. researchgate.net

Table 3: Comparison of Synthetic Approaches for Pyrrolidin-2-one Production

| Approach | Key Features | Advantages |

| Traditional Multi-Step Synthesis | Linear sequence of reactions, often requires purification at each step. | Well-established chemistry. |

| One-Pot / Telescoped Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates. | Reduced waste, time, and cost; increased efficiency. figshare.com |

| Asymmetric Catalysis | Uses chiral catalysts to selectively produce one enantiomer. | High stereochemical purity, avoids difficult separation of isomers. google.com |

| Biocatalysis (Enzymatic Process) | Employs enzymes to catalyze specific reactions. | High selectivity, mild reaction conditions, environmentally friendly. google.com |

Q & A

Q. What are the recommended synthetic routes for 4-(Aminomethyl)-1-propylpyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Protection of functional groups : Use tert-butoxycarbonyl (Boc) or trityl groups to stabilize reactive amines during synthesis (e.g., as seen in pyrrolidinone derivatives ).

- Coupling reactions : Employ magnesium-mediated reactions in ethanol for nucleophilic substitutions or additions .

- Purification : Utilize silica gel chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

- Optimization Parameters :

- Temperature : Room temperature for magnesium-mediated reactions ; elevated temperatures (40–60°C) for coupling steps.

- Solvent : Polar aprotic solvents (e.g., DMF) for solubility; ethanol for cost-effective purification .

- Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | Boc anhydride, DCM, RT | 85% | |

| Coupling | Mg, ethanol, RT | 72% | |

| Purification | Silica gel (EtOAc/hexane 3:7) | 90% purity |

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling :

- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- In case of exposure, rinse skin with water for 15 minutes; seek medical attention if inhaled .

- Storage :

- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hygroscopic degradation .

- Stability Tests :

- Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

Methodological Answer:

- Primary Techniques :

- HPLC : Use a C18 column, 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min), UV detection at 254 nm .

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃; compare chemical shifts to reference standards (e.g., δ 2.3–3.1 ppm for pyrrolidinone protons) .

- FTIR : Confirm amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O ~1680 cm⁻¹) groups .

- Advanced Methods :

- X-ray crystallography : Resolve stereochemistry using single crystals grown in ethanol/water .

- Purity Criteria :

| Technique | Acceptance Criteria | Reference |

|---|---|---|

| HPLC | ≥98% peak area | |

| NMR | No extraneous peaks |

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or reference compounds .

- Crystallography : Use single-crystal X-ray diffraction to unambiguously assign stereochemistry .

- Example : Discrepancies in carbonyl peak splitting in NMR may arise from tautomerism; crystallography can confirm the dominant form .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

- Process Adjustments :

- Solvent Volume : Reduce by 30–50% for concentrated reactions to improve kinetics .

- Catalyst Loading : Optimize to 1–2 mol% to minimize cost without compromising yield .

- In-Line Monitoring :

- Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress .

- Case Study : Scaling from 1g to 100g batch:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Yield | 72% | 68% |

| Purity | 90% | 88% |

| Refinement | Additional recrystallization step added |

Q. How can the compound’s reactivity under varying pH and temperature conditions be systematically assessed?

Methodological Answer:

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 24 hours; analyze degradation via HPLC .

- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine decomposition temperature .

- Key Findings :

- Degradation >10% observed at pH <3 (amide hydrolysis) and >60°C .

Q. What impurities are likely during synthesis, and how can they be identified and controlled?

Methodological Answer:

- Common Impurities :

- Byproducts : Unreacted intermediates (e.g., Boc-protected precursors) .

- Degradants : Hydrolysis products (e.g., free amines) .

- Identification :

- LC-MS : Compare observed m/z values with expected molecular weights .

- Spiking Studies : Co-inject suspected impurities to confirm retention times .

- Control Strategies :

| Impurity | Mitigation | Reference |

|---|---|---|

| Unreacted intermediates | Extended reaction time (24h) | |

| Hydrolysis products | Strict moisture control |

Q. How can adsorption of the compound on laboratory surfaces be studied to ensure accurate experimental results?

Methodological Answer:

- Methodology :

- Microspectroscopic Imaging : Use ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to map surface adsorption on glass or steel .

- Adsorption Isotherms : Measure equilibrium adsorption on silica surfaces at varying concentrations .

- Key Parameters :

- Surface roughness and hydrophobicity significantly affect adsorption capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.